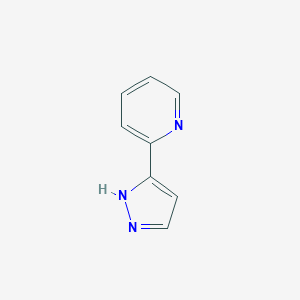![molecular formula C7H13NO3 B061970 1-[2,4-Bis(hydroxymethyl)azetidin-1-yl]ethanone CAS No. 186752-07-8](/img/structure/B61970.png)
1-[2,4-Bis(hydroxymethyl)azetidin-1-yl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2,4-Bis(hydroxymethyl)azetidin-1-yl]ethanone, commonly known as BHA, is a chemical compound with potential applications in scientific research. It is a cyclic amine compound with a molecular formula of C8H13NO3. BHA has been extensively studied for its unique properties, including its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Wirkmechanismus
BHA exerts its biological effects through the inhibition of various enzymes, including cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response. BHA has also been shown to scavenge free radicals, which are involved in oxidative stress and inflammation.
Biochemische Und Physiologische Effekte
BHA has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective effects. BHA has also been shown to have potential applications in the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
BHA has several advantages for use in lab experiments, including its high purity and stability, as well as its low toxicity. However, BHA also has some limitations, including its limited solubility in water and its potential to interfere with some assays.
Zukünftige Richtungen
There are several future directions for the study of BHA, including the development of new drugs based on its unique properties, the investigation of its potential applications in the treatment of various diseases, and the development of new biomaterials based on BHA. Additionally, further studies are needed to investigate the mechanisms underlying the biological effects of BHA and to identify potential side effects and limitations of its use.
Conclusion:
In conclusion, BHA is a chemical compound with potential applications in various scientific research fields, including medicinal chemistry, drug discovery, and chemical biology. BHA exhibits unique properties, including its anti-inflammatory and antioxidant effects, making it a potential candidate for the development of new drugs for the treatment of various diseases. Further studies are needed to investigate the mechanisms underlying the biological effects of BHA and to identify potential side effects and limitations of its use.
Synthesemethoden
BHA can be synthesized using various methods, including the reaction of ethyl 2-chloroacetate with 2,4-bis(hydroxymethyl)azetidine in the presence of a base. This method results in the formation of BHA with a purity of up to 99%. Other methods of synthesis include the reaction of 2,4-bis(hydroxymethyl)azetidine with ethyl chloroformate in the presence of a base, or the reaction of 2,4-bis(hydroxymethyl)azetidine with ethyl chloroacetate in the presence of a catalyst.
Wissenschaftliche Forschungsanwendungen
BHA has potential applications in various scientific research fields, including medicinal chemistry, drug discovery, and chemical biology. BHA has been shown to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the development of new drugs for the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease. Additionally, BHA has been shown to have potential applications in the development of new biomaterials, such as hydrogels and nanocomposites.
Eigenschaften
CAS-Nummer |
186752-07-8 |
|---|---|
Produktname |
1-[2,4-Bis(hydroxymethyl)azetidin-1-yl]ethanone |
Molekularformel |
C7H13NO3 |
Molekulargewicht |
159.18 g/mol |
IUPAC-Name |
1-[2,4-bis(hydroxymethyl)azetidin-1-yl]ethanone |
InChI |
InChI=1S/C7H13NO3/c1-5(11)8-6(3-9)2-7(8)4-10/h6-7,9-10H,2-4H2,1H3 |
InChI-Schlüssel |
MWACGOZASVGQOK-UHFFFAOYSA-N |
SMILES |
CC(=O)N1C(CC1CO)CO |
Kanonische SMILES |
CC(=O)N1C(CC1CO)CO |
Synonyme |
2,4-Azetidinedimethanol, 1-acetyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



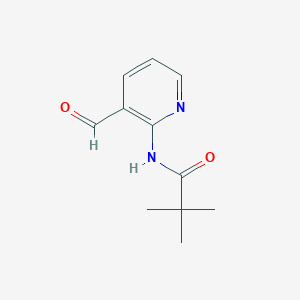
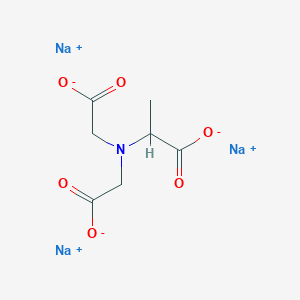
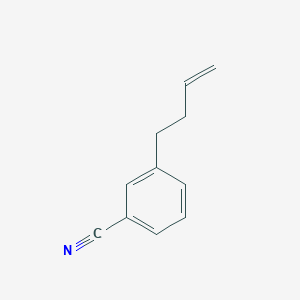
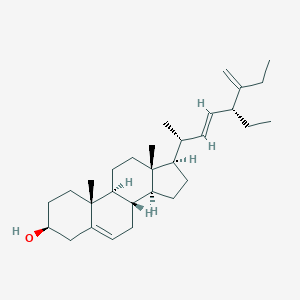
![Difluorotitanium;1-[2-(1,2,4,5,6,7-hexahydroinden-1-id-2-yl)ethyl]-4,5,6,7-tetrahydroinden-3a-ide](/img/structure/B61903.png)
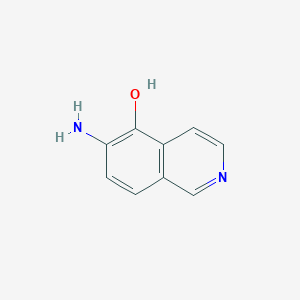
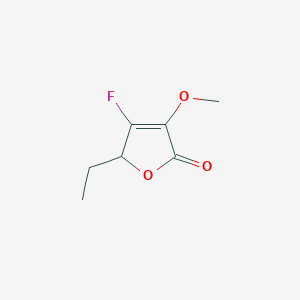
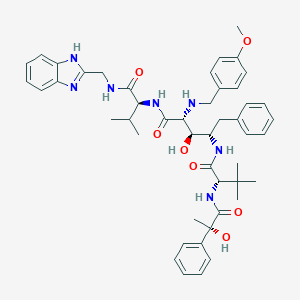
![N-[(2,5-dimethylpyrazol-3-yl)amino]formamide](/img/structure/B61910.png)
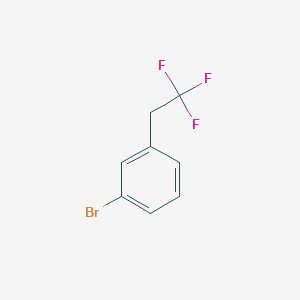
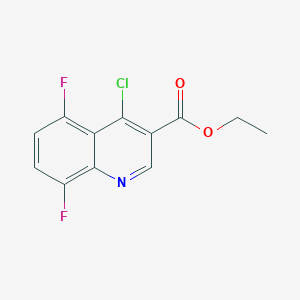
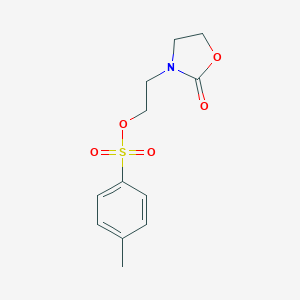
![3-[3-(2-Dimethylaminoethyl)-1H-indol-5-yl]-N-(4-methoxybenzyl)acrylamide](/img/structure/B61917.png)
